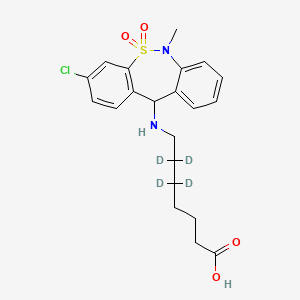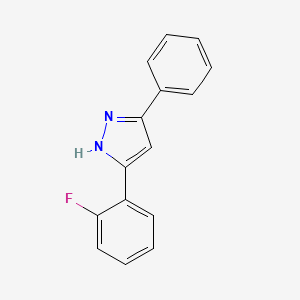
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is an isotopically labeled compound, often used in scientific research. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the cyclopropyl and methyl groups. This labeling is useful for various analytical and research purposes, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethyl alcohol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the alcohol to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N) at room temperature.
Major Products Formed
Oxidation: Cyclopropyl-2,2,3,3-d4-methyl-d2 ketone or aldehyde.
Reduction: Cyclopropyl-2,2,3,3-d4-methyl-d2 hydrocarbon.
Substitution: Cyclopropyl-2,2,3,3-d4-methyl-d2 chloride or bromide.
Aplicaciones Científicas De Investigación
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules during chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and mechanisms due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts, providing valuable insights into reaction mechanisms and pathways .
Comparación Con Compuestos Similares
Cyclopropyl-2,2,3,3-d4-methyl-d2 alcohol can be compared with other deuterated alcohols, such as:
Cyclopropyl-2,2,3,3-d4-methyl alcohol: Similar structure but without deuterium atoms in the methyl group.
Cyclopropyl-2,2,3,3-d4-ethyl-d2 alcohol: Similar structure but with an ethyl group instead of a methyl group.
Cyclopropyl-2,2,3,3-d4-propyl-d2 alcohol: Similar structure but with a propyl group instead of a methyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for detailed analytical and research purposes.
Propiedades
Fórmula molecular |
C4H8O |
|---|---|
Peso molecular |
78.14 g/mol |
Nombre IUPAC |
dideuterio-(2,2,3,3-tetradeuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2,3D2 |
Clave InChI |
GUDMZGLFZNLYEY-NMFSSPJFSA-N |
SMILES isomérico |
[2H]C1(C(C1([2H])[2H])C([2H])([2H])O)[2H] |
SMILES canónico |
C1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


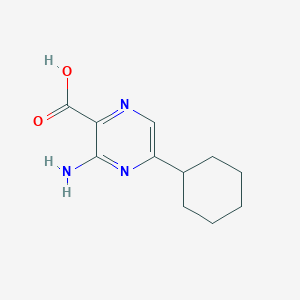


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
![(2R)-2-[2-[(3R,4R,5S,7S,13R,14S,16S)-17-amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13852843.png)
![3-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]phenol](/img/structure/B13852848.png)
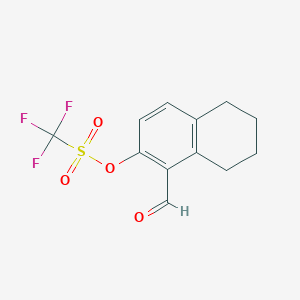
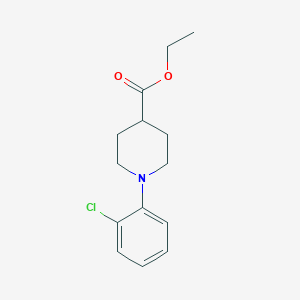
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)

